Technical Monograph: Structural & Synthetic Analysis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide
Technical Monograph: Structural & Synthetic Analysis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide
The following technical guide provides an in-depth structural and synthetic analysis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide .
Executive Summary
N-(3,5-dimethylphenyl)azepane-1-sulfonamide is a bioactive scaffold belonging to the sulfamide class of heterocycles (specifically, an N,N'-disubstituted sulfamide). While the nomenclature suggests a sulfonamide derivative, the connectivity involves a sulfuryl group (-SO₂-) bridging two nitrogen atoms: the secondary amine of the azepane ring and the primary amine of 3,5-dimethylaniline .
This structural motif is highly relevant in medicinal chemistry, serving as a bioisostere for ureas and sulfonamides. It is frequently observed in high-affinity ligands for 5-HT₆ serotonin receptors and Carbonic Anhydrase (CA) inhibitors (specifically CA IX/XII isoforms), where the azepane ring provides hydrophobic bulk and the sulfamide moiety acts as a transition-state mimic or zinc-binding anchor.
Structural Elucidation & Physicochemical Profile[1]
Chemical Connectivity
The molecule consists of three distinct pharmacophoric elements:
-
The Core (Azepane): A 7-membered saturated nitrogen heterocycle. It is lipophilic and conformationally flexible, often used to fill hydrophobic pockets in receptor binding sites (e.g., GPCRs).
-
The Linker (Sulfonyl): An oxidized sulfur center (
) that enforces a tetrahedral geometry, creating a rigid kink between the two nitrogen substituents. -
The Tail (3,5-Dimethylphenyl): An electron-rich, lipophilic aromatic ring. The 3,5-dimethyl substitution pattern (meta-xylene) prevents rotation and increases metabolic stability by blocking the metabolically vulnerable para-position, while increasing
.
Predicted Physicochemical Properties
Data estimated based on fragment contribution methods (cLogP).
| Property | Value (Est.) | Significance |
| Formula | Core composition.[1][2][3][4] | |
| Molecular Weight | 282.40 g/mol | Fragment-like, ideal for lead optimization (<300 Da). |
| cLogP | ~3.2 - 3.5 | Highly lipophilic; suggests good CNS penetration but potential solubility issues. |
| TPSA | ~46 Ų | Low polar surface area, consistent with blood-brain barrier (BBB) permeability. |
| H-Bond Donors | 1 (NH) | The sulfamide NH is acidic ( |
| H-Bond Acceptors | 3 (O=S=O, N) | The sulfonyl oxygens are weak acceptors. |
Synthetic Protocols
The synthesis of unsymmetrical sulfamides requires careful orchestration to prevent the formation of symmetric byproducts (e.g., bis-azepane sulfamide). The most robust protocol utilizes Sulfuryl Chloride (
Retrosynthetic Analysis
The molecule is disconnected at the S-N bonds.
-
Path A: Activation of Azepane
Azepane-1-sulfonyl chloride Addition of Aniline. (Preferred due to stability of secondary amine sulfonyl chlorides). -
Path B: Activation of Aniline
Sulfamoyl chloride Addition of Azepane. (Less preferred; primary sulfamoyl chlorides are unstable and prone to elimination to sulfonyl imides).
Experimental Procedure (Path A)
Step 1: Synthesis of Azepane-1-sulfonyl chloride
-
Reagents: Azepane (1.0 eq), Sulfuryl Chloride (1.1 eq), Triethylamine (
, 1.2 eq), DCM (Anhydrous). -
Protocol:
-
Cool a solution of
in DCM to -78°C under atmosphere. -
Add a solution of Azepane and
in DCM dropwise over 30 minutes. Critical: Slow addition prevents symmetric byproduct formation. -
Allow to warm to 0°C and stir for 2 hours.
-
Workup: Wash with cold 1M HCl, dry over
, and concentrate. The intermediate sulfonyl chloride is usually stable enough for the next step without chromatography.
-
Step 2: Coupling with 3,5-Dimethylaniline
-
Reagents: Azepane-1-sulfonyl chloride (from Step 1), 3,5-Dimethylaniline (1.1 eq), Pyridine (or
in MeCN). -
Protocol:
-
Dissolve 3,5-Dimethylaniline in dry THF or DCM.
-
Add Pyridine (2.0 eq) as an HCl scavenger.
-
Add Azepane-1-sulfonyl chloride (dissolved in minimal solvent) dropwise at 0°C.
-
Reflux (if using THF) or stir at RT (DCM) for 12-18 hours until LCMS indicates consumption of chloride.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). Sulfamides typically elute around 20-40% EtOAc.
-
Synthetic Workflow Diagram
The following diagram illustrates the critical decision nodes and reaction flow for synthesizing this scaffold.
Caption: Stepwise synthesis via sulfonyl chloride activation, highlighting the critical control point to avoid symmetric byproducts.
Biological & Medicinal Context
Pharmacophore Mapping
While specific biological data for this exact molecule requires empirical testing, its structure maps strongly to known 5-HT₆ Antagonists (used in cognitive enhancement research) and Carbonic Anhydrase Inhibitors .
-
Lipophilic Pocket Binding: The azepane ring is a classic "hydrophobic plug." In 5-HT₆ receptors, this ring often sits in a hydrophobic pocket formed by transmembrane helices.
-
Zinc Coordination (Hypothetical): In CA inhibition, the sulfonamide/sulfamide moiety coordinates to the Zinc ion (
) in the active site. The 3,5-dimethylphenyl tail would likely interact with the hydrophobic wall of the enzyme active site.
Structural Activity Relationship (SAR) Logic
-
Ring Size: Azepane (7-membered) is often more potent than Piperidine (6-membered) in CNS targets due to increased flexibility and hydrophobic surface area.
-
Sulfonamide vs. Sulfamide: The extra nitrogen in the sulfamide (compared to a sulfonamide) lowers the
of the NH slightly and alters the H-bond acceptor geometry, potentially improving selectivity between receptor isoforms.
Caption: Pharmacophoric dissection of the molecule and its potential interactions with common biological targets.
References
-
Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres of Sulfonamides in Medicinal Chemistry. Journal of Medicinal Chemistry .
-
Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors: Sulfonamides and Sulfamides as Potential Therapeutics. Nature Reviews Drug Discovery .
-
Holenz, J., et al. (2005).[5] Medicinal Chemistry Strategies to 5-HT6 Receptor Antagonists. Drug Discovery Today .
-
Winum, J. Y., et al. (2006). Sulfamates and Sulfamides: Emerging Classes of Carbonic Anhydrase Inhibitors. Medicinal Research Reviews .
